molecular formula C13H13F3N4O3S B2749653 N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide CAS No. 320425-21-6

N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide

Cat. No.: B2749653
CAS No.: 320425-21-6
M. Wt: 362.33
InChI Key: UPQFICZORDZTNF-UHFFFAOYSA-N
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Description

The compound N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide features a pyrazolone core (5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene) substituted with a trifluoromethyl (-CF₃) group at the 3-position. The benzenesulfonamide moiety is linked via a methyleneamino (-NH-CH₂-) bridge, with N,N-dimethyl groups on the sulfonamide nitrogen (Figure 1).

The pyrazolone ring system is known for its role in medicinal chemistry, often associated with anti-inflammatory and analgesic activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide group contributes to hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

N,N-dimethyl-4-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c1-20(2)24(22,23)9-5-3-8(4-6-9)17-7-10-11(13(14,15)16)18-19-12(10)21/h3-7H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXDWXRVCBOIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide involves several steps starting with the preparation of intermediate compounds. The common synthetic route includes:

  • Reacting trifluoroacetylpyrazolone with an appropriate amine to form an intermediate compound.

  • This intermediate is then subjected to further reactions under specific conditions to introduce the benzenesulfonamide moiety.

  • The final compound is obtained through a series of purification processes, ensuring the desired purity and structure.

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production. Large-scale reactors and automated systems are employed to handle the complex reactions and purifications.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : It can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can transform the sulfonamide group into other functional groups such as amines.

  • Substitution: : Various substitution reactions can occur, especially at the benzene ring and the pyrazole moiety.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, under controlled temperatures and pH.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under an inert atmosphere to prevent unwanted side reactions.

  • Substitution: : Reagents such as halogens or alkylating agents are used in the presence of catalysts to facilitate substitution reactions.

Major Products: The major products from these reactions depend on the reaction conditions and the reagents used. Oxidation typically yields sulfone derivatives, while reduction leads to amines. Substitution reactions can introduce various functional groups to the benzene or pyrazole rings.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of sulfonamide derivatives with pyrazole moieties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an attractive candidate for further research. The structural integrity is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including lung, colon, and breast cancers. In particular, some derivatives exhibit low micromolar GI50 values (1.9–3.0 μM), indicating strong cytotoxic effects against these cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies have demonstrated that treatment leads to increased apoptotic cell populations and morphological changes consistent with apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated a series of benzenesulfonamide derivatives for their anticancer activity against the NCI-H460 lung cancer cell line. One derivative showed an IC50 value of 2.5 μM, indicating potent activity . This highlights the relevance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Apoptosis Induction

In another investigation focusing on apoptosis mechanisms, derivatives similar to this compound were shown to significantly increase phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis . This suggests that such compounds could be developed into effective cancer therapeutics.

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer Activity (IC50)Mechanism
Compound AStructure A2.5 μMApoptosis Induction
Compound BStructure B3.0 μMCell Cycle Arrest
N,N-dimethyl...Structure C1.9 μMApoptosis Induction

Mechanism of Action

The mechanism by which N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.

  • Pathways Involved: : It may modulate pathways related to inflammation, cell growth, and metabolism, although the exact details depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique features of the target compound, a detailed comparison with three analogs is provided below.

Structural and Functional Differences

Compound Name Core Structure R1 (Pyrazol Substituent) R2 (Sulfonamide Substituent) Key Properties/Applications
Target Compound : N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide Pyrazolone -CF₃ N,N-dimethyl Enhanced metabolic stability; potential kinase inhibition due to -CF₃
Analog 1 : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide Pyrazolone -Ph -CH₃ Lower lipophilicity; studied for crystal packing interactions
Analog 2 : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Pyridine -CH₃, -O-benzyl -CF₃ Reduced hydrogen-bonding capacity; pyridine core alters electronic properties
Analog 3 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine -F, -fluorophenyl -N-isopropyl High affinity for kinase targets; fluorinated groups improve bioavailability

Key Insights from Comparative Analysis

Electronic Effects
  • The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the pyrazolone ring and increasing resistance to oxidative degradation compared to Analog 1 (phenyl substituent) and Analog 2 (methyl/benzyloxy groups) .
Spectroscopic Distinctions
  • Infrared (IR) spectroscopy distinguishes the target compound via C-F stretches (1100–1200 cm⁻¹) and a pyrazolone carbonyl peak (~1700 cm⁻¹). In contrast, Analog 2 exhibits pyridine ring vibrations (1600–1500 cm⁻¹), while Analog 3 shows chromenone-related absorptions .

Biological Activity

N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrazole moiety, and a trifluoromethyl group, contributing to its unique biological profile. The presence of these functional groups is critical for its interaction with biological targets.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit substantial antitumor activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .

Anti-inflammatory and Analgesic Effects

The compound demonstrates significant anti-inflammatory properties, with studies showing that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. For example, one study reported an IC50 of 0.01 μM for COX-2 inhibition, suggesting a potent anti-inflammatory action superior to traditional NSAIDs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the pyrazole ring or the sulfonamide group can significantly impact potency and selectivity. For instance:

  • Trifluoromethyl Substitution : Enhances lipophilicity and biological activity.
  • Sulfonamide Group : Essential for interaction with target proteins involved in inflammation and cancer proliferation.

Data Tables

Activity IC50 Value (μM) Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
BRAF(V600E) InhibitionNot specified
EGFR InhibitionNot specified

Case Studies

  • Anticancer Synergy : A study investigated the combination of a pyrazole derivative with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
  • Inflammatory Models : In vivo studies demonstrated that compounds similar to N,N-dimethyl-4-{...} showed a significant reduction in edema in animal models, confirming their potential as anti-inflammatory agents .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
A two-step synthesis is commonly employed:

Condensation reaction : React a pyrazolone derivative (e.g., 5-oxo-3-(trifluoromethyl)-4H-pyrazole) with a sulfonamide-containing aldehyde under acidic conditions to form the Schiff base intermediate.

N,N-Dimethylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the dimethylamino group.
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Recrystallize the final product from acetonitrile or dichloromethane/pentane mixtures to remove unreacted starting materials .
  • Monitor reaction progress using TLC or HPLC to ensure complete conversion .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the Schiff base geometry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O interactions) .
  • NMR : Use ¹H/¹³C NMR to verify the dimethylamino group (δ ~2.8–3.2 ppm for N–CH₃) and the trifluoromethyl moiety (¹⁹F NMR δ ~−60 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrazolone ring) .

Advanced: How can computational methods predict reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Compare with experimental UV-Vis data to validate electronic transitions .
  • Molecular Docking : Simulate binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina. Align results with structural analogs (e.g., sulfonamide-based inhibitors) to prioritize in vitro testing .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model reaction mechanisms, such as Schiff base formation, and identify rate-limiting steps .

Advanced: How to resolve contradictions between Ames test mutagenicity and in vivo toxicity data?

Methodological Answer:

  • Dose-Response Analysis : Compare Ames test results (bacterial reverse mutation assay) with mammalian cell assays (e.g., micronucleus test) to assess metabolic activation differences. Use S9 liver fractions to mimic in vivo metabolism .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce electrophilic intermediates linked to mutagenicity. Validate via comparative mutagenicity studies of analogs .

Basic: What are potential biological targets based on structural analogs?

Methodological Answer:

  • Carbonic Anhydrase Inhibitors : The sulfonamide group may bind zinc in catalytic sites, similar to acetazolamide analogs. Test inhibition via stopped-flow CO₂ hydration assay .
  • Kinase Inhibition : Pyrazolone derivatives often target ATP-binding pockets. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

Advanced: What strategies minimize hazards during large-scale synthesis?

Methodological Answer:

  • Hazard Assessment : Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Avoid temperatures >150°C during drying .
  • Engineering Controls : Use jacketed reactors with cooling loops for exothermic steps (e.g., dimethylation). Implement inert gas purging to mitigate flammability risks (e.g., Na₂CO₃ as a base) .

Advanced: How to apply factorial design in optimizing reaction conditions?

Methodological Answer:

  • 2³ Factorial Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to predict optimal conditions. Validate with three confirmatory runs .

Basic: How to assess stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed sulfonamide) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track λmax shifts in UV-Vis spectra to detect photooxidation .

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